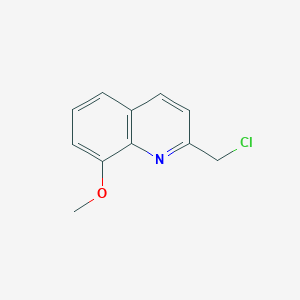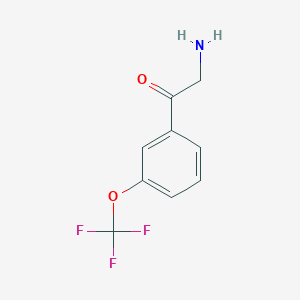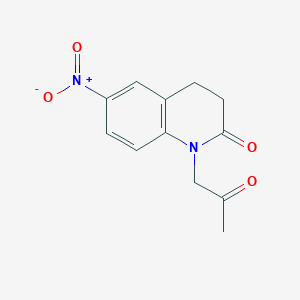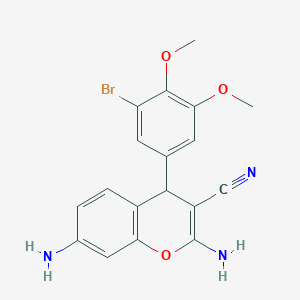
2,7-Distyrylnaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Distyrylnaphthalene is an organic compound that belongs to the family of naphthalene derivatives. It is characterized by the presence of two styryl groups attached to the naphthalene core at the 2 and 7 positions. This compound is known for its unique photophysical properties, making it a subject of interest in various scientific research fields, including materials science and organic electronics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Distyrylnaphthalene typically involves the Suzuki coupling reaction. This method includes the reaction between 2,7-dibromonaphthalene and a boronic acid intermediate under palladium-catalyzed conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran. The reaction mixture is heated to reflux, and the product is purified through column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing large-scale reactors and purification systems.
Analyse Chemischer Reaktionen
Types of Reactions
2,7-Distyrylnaphthalene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where reagents like bromine or nitric acid can introduce substituents like bromine or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for bromination.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Brominated or nitrated naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
2,7-Distyrylnaphthalene has several scientific research applications:
Organic Electronics: It is used in the fabrication of organic field-effect transistors (OFETs) due to its excellent charge transport properties.
Fluorescent Probes: The compound’s strong fluorescence makes it suitable for use as a fluorescent probe in biological imaging and diagnostics.
Optoelectronic Devices: It is employed in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its high photoluminescence efficiency.
Wirkmechanismus
The mechanism of action of 2,7-Distyrylnaphthalene in its applications is primarily based on its electronic properties. The compound exhibits strong intramolecular charge transfer (ICT) due to the presence of electron-donating and electron-accepting groups. This ICT character is crucial for its performance in optoelectronic devices, where it facilitates efficient charge transport and light emission .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Distyrylnaphthalene: Similar in structure but with styryl groups at the 2 and 6 positions.
2,6-Bis(phenylethynyl)naphthalene: Contains phenylethynyl groups instead of styryl groups.
2,7-Distyrylanthracene: An anthracene derivative with styryl groups at the 2 and 7 positions.
Uniqueness
2,7-Distyrylnaphthalene is unique due to its specific substitution pattern, which imparts distinct electronic and photophysical properties. This makes it particularly suitable for applications in organic electronics and optoelectronics, where precise control over electronic properties is essential .
Eigenschaften
Molekularformel |
C26H20 |
|---|---|
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
2,7-bis(2-phenylethenyl)naphthalene |
InChI |
InChI=1S/C26H20/c1-3-7-21(8-4-1)11-13-23-15-17-25-18-16-24(20-26(25)19-23)14-12-22-9-5-2-6-10-22/h1-20H |
InChI-Schlüssel |
BAXGJINOQBOMFG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC2=CC3=C(C=C2)C=CC(=C3)C=CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1-benzylpiperidin-4-yl)(5-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)methanone](/img/structure/B8760007.png)

![4(3H)-Pyrimidinone, 2-[(1-methyl-1H-benzimidazol-2-yl)methyl]-6-(4-morpholinyl)-](/img/structure/B8760016.png)



![2-Chloro-1-[3-(methoxymethyl)furan-2-yl]ethan-1-one](/img/structure/B8760060.png)




![Benzonitrile, 4-[[(4-propylphenyl)methylene]amino]-](/img/structure/B8760097.png)
![N-[2-(2-chlorophenyl)ethyl]acetamide](/img/structure/B8760103.png)

